2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane
Overview
Description
2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane is an organic compound characterized by its complex structure, which includes tert-butoxycarbonyl (Boc) protecting groups, bromophenyl, and chlorophenyl moieties. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane typically involves multiple steps:
Formation of the Boc-Protected Amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Bromination and Chlorination: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. Bromination is achieved using bromine or N-bromosuccinimide (NBS), while chlorination is done using chlorine gas or N-chlorosuccinimide (NCS).
Coupling Reaction: The Boc-protected amine is then coupled with the brominated and chlorinated aromatic compounds using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or substituted aromatic amines.
Scientific Research Applications
Chemistry
In organic chemistry, 2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. The presence of both bromine and chlorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which 2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxycarbonyl)amino]-3-(4-bromophenyl)-4-(4-chlorophenyl)butane
- 2-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)-4-(4-bromophenyl)butane
Uniqueness
Compared to similar compounds, 2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The tert-butoxycarbonyl group also provides a protective effect, allowing for selective reactions at other sites on the molecule.
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrClNO2/c1-14(24-20(25)26-21(2,3)4)19(16-6-5-7-17(22)13-16)12-15-8-10-18(23)11-9-15/h5-11,13-14,19H,12H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRJYCAQVQLFOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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